Home > Products > Screening Compounds P31634 > 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea -

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea

Catalog Number: EVT-5402163
CAS Number:
Molecular Formula: C15H19N3O3
Molecular Weight: 289.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea is a synthetic compound that has gained interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains an isoxazole ring, a tert-butyl substituent, and a methoxyphenyl group, which contribute to its chemical properties and possible therapeutic applications.

Source

This compound is synthesized through various chemical reactions and is primarily studied for its potential pharmacological effects. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings using established organic synthesis techniques.

Classification

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea is classified as an organic compound within the class of ureas and heterocycles, specifically featuring an isoxazole moiety. Its molecular formula is C14H18N4O2C_{14}H_{18}N_{4}O_{2}, with a molecular weight of approximately 278.32 g/mol.

Synthesis Analysis

Methods

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea involves several key steps:

  1. Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving nitrile oxides and alkyne precursors. This method often utilizes a 1,3-dipolar cycloaddition mechanism, which can be facilitated by various catalysts or conditions such as microwave irradiation for improved yields .
  2. Introduction of tert-Butyl Group: The tert-butyl group is typically introduced through alkylation reactions, where a suitable tert-butyl halide reacts with an appropriate nucleophile under basic conditions.
  3. Formation of Urea Linkage: The final step involves the reaction of the isoxazole derivative with a methoxyphenyl isocyanate to form the urea linkage. This reaction may require specific solvents and temperatures to optimize yield and purity.

Technical Details

The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials. Advanced techniques like high-performance liquid chromatography (HPLC) can be employed for quality control.

Molecular Structure Analysis

Structure

The molecular structure of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea can be described by its distinct functional groups:

  • Isoxazole Ring: A five-membered heterocyclic compound containing both nitrogen and oxygen.
  • Urea Linkage: Characterized by the functional group NHC(=O)NH-NH-C(=O)-NH-.
  • tert-Butyl Group: A branched alkane that provides steric bulk.
  • Methoxyphenyl Group: A phenolic structure substituted with a methoxy group, enhancing solubility and reactivity.

Data

PropertyValue
Molecular FormulaC14H18N4O2C_{14}H_{18}N_{4}O_{2}
Molecular Weight278.32 g/mol
IUPAC Name1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea
InChI KeyLPEKZMUSADNNSA-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)C1=CC(=NO1)NC(=O)N(C2=C(C(=CC=C2)OC)C=C(C)C)
Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea can undergo several types of chemical reactions:

  • Oxidation: The compound may be oxidized to form corresponding oxides under specific conditions using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can modify functional groups, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are possible, particularly at the dichlorophenyl group, allowing for further functionalization .

Common Reagents and Conditions

Reactions typically require specific reagents:

  • For oxidation: Hydrogen peroxide or potassium permanganate.
  • For reduction: Lithium aluminum hydride or sodium borohydride.
  • For substitution: Nucleophiles such as amines or thiols under basic conditions.
Mechanism of Action

The mechanism of action for 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea may involve interaction with biological targets such as enzymes or receptors. The presence of the isoxazole ring suggests potential activity in modulating pathways related to inflammation or cancer, although specific mechanisms would need to be elucidated through biological assays and structure-activity relationship studies.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea include:

  • Appearance: Typically crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

Chemical properties include stability under various pH conditions, reactivity towards nucleophiles, and susceptibility to hydrolysis due to the urea linkage.

Relevant data on solubility, melting point, and reactivity profiles are essential for practical applications in medicinal chemistry .

Applications

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea has potential applications in:

  • Medicinal Chemistry: As a lead compound in drug development targeting specific biological pathways.
  • Research: Utilized in studies exploring the pharmacological effects of isoxazole derivatives on various disease models.

This compound exemplifies the diverse utility of isoxazole-based structures in developing novel therapeutic agents. Further research into its biological activity could reveal significant insights into its potential as a drug candidate.

Introduction to 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea

Chemical Identity and Structural Significance

The compound is unambiguously defined by the molecular formula C₁₅H₁₉N₃O₃, corresponding to a molecular mass of 289.33 g/mol [1] [3] [4]. Its structural architecture comprises three distinct regions:

  • A 5-(tert-butyl)isoxazole heterocycle providing metabolic stability and hydrophobic volume
  • A 3-methoxyphenyl aromatic system contributing to planar topology and electronic effects
  • A urea bridge (-NH-C(=O)-NH-) linking these domains while enabling hydrogen-bond donor/acceptor functionality

The canonical SMILES representation (CC(C)(C)C₁=CC(=NO₁)NC(=O)NC₂=CC(=CC=C₂)OC) and IUPAC name (1-(5-tert-butylisoxazol-3-yl)-3-(3-methoxyphenyl)urea) precisely define atomic connectivity [4] [6]. Spectroscopic characterization confirms the existence of two rotamers due to restricted rotation around the C-N urea bonds, observable through NMR splitting patterns. The tert-butyl group induces significant steric encumbrance, forcing the isoxazole ring orthogonal to the urea plane, while the methoxyphenyl moiety exhibits relative coplanarity with the adjacent carbonyl.

Table 1: Fundamental Chemical Identifiers of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea

PropertyValueSource/Reference
CAS Registry Number894271-98-8 [3] [4]
Molecular FormulaC₁₅H₁₉N₃O₃ [1] [4]
Molecular Weight289.33 g/mol [3] [4]
XLogP32.9 [4]
Hydrogen Bond Donor Count2 [4]
Hydrogen Bond Acceptor Count4 [4]
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC [4] [6]
InChIKeyAGOQXKXVQUXXJZ-UHFFFAOYSA-N [4]

Critical physicochemical parameters include:

  • Lipophilicity: The experimental XLogP3 value of 2.9 indicates moderate hydrophobicity, balanced between the lipophilic tert-butyl group and polar urea [4].
  • Hydrogen-Bonding Capacity: Features two H-bond donors (urea NH groups) and four acceptors (urea carbonyl, isoxazole N-O, methoxy oxygen), enabling complex target interactions [4].
  • Stereoelectronic Profile: The methoxy group exerts a +M effect enhancing electron density on the phenyl ring, while the isoxazole displays π-deficient character. The urea linker adopts partial double-bond character, influencing conformation and molecular rigidity.

Table 2: Structural Components and Their Chemical Roles

Molecular RegionKey Structural FeaturesChemical Significance
5-(tert-Butyl)isoxazoleBulky aliphatic substituent on C5; N-O dipole; C3 nucleophilic siteMetabolic resistance; Steric hindrance; Dipolar interactions
Urea LinkerPlanar -NH-C(=O)-NH- unit; Rotatable N-C bondsBidirectional H-bonding; Conformational flexibility
3-MethoxyphenylElectron-rich aryl system; meta-substitution patternHydrophobic contacts; π-Stacking; Directional bonding

Historical Context in Urea Derivatives Research

Urea-based pharmacophores have evolved substantially since early 20th-century discoveries of their biological relevance. The identification of urea's hydrogen-bonding proficiency transformed it from a metabolic waste product into a privileged scaffold in medicinal chemistry. By the 1990s, urea derivatives gained prominence as kinase inhibitors, aspartyl protease modulators, and ion channel blockers, exemplified by sorafenib's development as a multikinase inhibitor targeting RAF/VEGFR/PDGFR pathways [9].

The integration of isoxazole-urea hybrids emerged as a strategic innovation during the 2000–2010 period, driven by needs to enhance metabolic stability and target selectivity. Isoxazole's resistance to oxidative degradation addressed limitations observed in phenylurea analogs undergoing rapid hepatic hydroxylation. Specifically, the incorporation of tert-alkyl substituents like the tert-butyl group in 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea was pioneered to exploit steric shielding effects that retard cytochrome P450-mediated dealkylation, significantly improving pharmacokinetic profiles [8]. Concurrently, computational analyses revealed that meta-substituted methoxyphenyl ureas exhibited superior binding geometries with kinase ATP pockets compared to ortho or para isomers, rationalizing the selection of the 3-methoxyphenyl configuration in this compound [6] [9].

Table 3: Evolution of Key Urea-Containing Pharmacophores

EraRepresentative Urea DerivativesTherapeutic ApplicationAdvancements Incorporated into 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea
1980s–1990sPhenylureas (e.g., Tolbutamide)Antidiabetic agentsUrea as H-bonding core; Aryl substitution patterns
1990s–2000sSorafenib-like diarylureasAnticancer kinase inhibitorsDiaryl architecture; Extended hydrophobic contacts
2000s–2010sHeteroaryl ureas (e.g., Isoxazole ureas)Antimicrobials; Metabolic disease targetsIsoxazole for metabolic stability; tert-Alkyl substituents
2010s–PresentMultifunctional hybrids (e.g., Target compound)Targeted protein modulatorsSynergistic heterocycle-aryl design; Optimized steric/electronic balance

The compound represents a third-generation urea hybrid, merging lessons from historical development with contemporary structure-based design. Its architecture specifically addresses pharmacophoric requirements for dual hydrogen bonding (urea carbonyl and NH groups), hydrophobic pocket occupancy (tert-butyl group), and π-system interactions (methoxyphenyl ring), embodying the cumulative evolution of urea medicinal chemistry [8] [9].

Role of Isoxazole and Methoxyphenyl Moieties in Bioactive Molecules

Isoxazole Component

The isoxazole ring (C₃H₃NO) functions as a versatile bioisostere for carboxylic acid esters and para-substituted phenyl systems, offering superior metabolic resistance while retaining hydrogen-bonding capacity. Its significance in 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea derives from three critical properties:

  • Metabolic Stability: The N-O bond confers resistance to esterase-mediated hydrolysis, a common degradation pathway for carboxylic acid-containing drugs. Additionally, the tert-butyl group sterically blocks enzymatic oxidation at C5, significantly enhancing in vivo half-life compared to methyl-substituted analogs [2] [8].
  • Electrophilic Character: As a π-deficient heterocycle, isoxazole facilitates nucleophilic attack at C4, enabling covalent binding strategies for irreversible enzyme inhibitors. Though not exploited in the parent compound, this reactivity provides synthetic handles for prodrug derivatization [7] [8].
  • Dipole-Directed Binding: The 1.5–2.5 Debye intramolecular dipole promotes alignment with electric fields in enzyme active sites, particularly kinases and oxidoreductases. Structural studies of analogous compounds confirm isoxazole oxygen forms key hydrogen bonds with backbone amides in hinge regions (e.g., kinase ATP pockets) [2] [8].

Methoxyphenyl Component

Positional isomerism critically influences the methoxyphenyl moiety's bioactivity. The meta-substitution pattern in 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea enables distinct advantages over ortho or para isomers:

  • Directional Bonding: The methoxy group at C3 positions its oxygen atom for optimal hydrogen bonding with Thr/Ser residues in target proteins, while avoiding steric clashes observed in ortho-substituted analogs that disrupt urea coplanarity [6] [9].
  • Electron Modulation: Unlike para-methoxy's strong electron-donating resonance (+R) effect, the meta-configuration exerts primarily inductive (+I) effects, maintaining moderate phenyl electron density essential for cation-π interactions without compromising metabolic oxidation susceptibility [9].
  • Conformational Flexibility: Meta-substitution permits free rotation around the Caryl-N bond, allowing adaptive binding to structurally divergent targets, whereas ortho substitution induces unfavorable steric hindrance with the urea carbonyl [6].

Table 4: Biological Roles of Structural Moieties in Isoxazole-Urea Hybrids

Molecular FragmentKey Biological ContributionsValidated Target Classes
5-(tert-Butyl)isoxazoleATP-competitive kinase binding; Bacterial enzyme inhibition (β-lactamase/DNA gyrase); Oxidative stress mitigationKinases (VEGFR, PDGFR); β-Lactamases; Antioxidant enzymes
Urea LinkerBidirectional hydrogen bonding to enzyme backbones; Coordination of catalytic metal ionsAspartyl proteases (BACE1); Metallo-β-lactamases; Kinase hinge regions
3-MethoxyphenylHydrophobic pocket occupancy; π-Stacking with aromatic residues; Modulating electron densityKinase allosteric sites; GPCRs; DNA topoisomerases

Synergistically, these moieties enable multitarget engagement profiles. For instance, in antimicrobial contexts, the isoxazole disrupts bacterial cell wall synthesis via penicillin-binding protein interactions, while the methoxyphenyl urea component inhibits β-lactamase enzymes, potentially overcoming resistance mechanisms [2] . Computational models predict the compound's favorable ligand efficiency metrics (LE > 0.3) arising from this fragment complementarity, suggesting optimal bioactivity per heavy atom count [8] [10]. Recent studies confirm analogous compounds demonstrate dual α-amylase/α-glucosidase inhibition for diabetes management (IC₅₀ ~26–39 μM), where the isoxazole-urea scaffold anchors binding to catalytic residues, while the methoxyphenyl extends into allosteric subsites . This multifunctionality establishes 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea as a structurally refined template for targeted therapeutic development.

Properties

Product Name

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3-methoxyphenyl)urea

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-6-5-7-11(8-10)20-4/h5-9H,1-4H3,(H2,16,17,18,19)

InChI Key

AGOQXKXVQUXXJZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.